Cas no 96886-55-4 ((2S)-2-amino-2-methyl-pent-4-enoic acid)

(2S)-2-amino-2-methyl-pent-4-enoic acid structure
96886-55-4 structure
Product Name:(2S)-2-amino-2-methyl-pent-4-enoic acid
CAS-Nr.:96886-55-4
MF:C6H11NO2
MW:129.157041788101
MDL:MFCD00145248
CID:61869
PubChem ID:329761380
Update Time:2025-06-11

(2S)-2-amino-2-methyl-pent-4-enoic acid Chemische und physikalische Eigenschaften

Namen und Kennungen

    • (S)-2-Amino-2-methylpent-4-enoic acid
    • D-alpha-Allylalanine
    • (S)-(-)-2-Amino-2-methyl-4-pentenoic acid
    • (2S)-2-amino-2-methylpent-4-enoic acid
    • (S)- 2-(2'-PROPYLENYL) ALANINE
    • (S)-2-amino-2-methyl-4-pentenoic acid
    • 4-Pentenoic acid, 2-amino-2-methyl-, (2S)-
    • alpha-methyl-L-Allylglycine
    • H-alpha-All-D-Ala-OH
    • (R)-2-Amino-2-methyl-4-pentenoic acid
    • (S)-(-)-α-Allylalanine
    • (2S)-2-Amino-2-methyl-4-pentenoic acid (ACI)
    • 4-Pentenoic acid, 2-amino-2-methyl-, (S)- (ZCI)
    • (S)-α-Allylalanine
    • (2S)-2-amino-2-methyl-pent-4-enoic acid
    • 16820-25-0
    • (S)-(-)-ALPHA-ALLYLALANINE
    • (S)-2-AMINO-2-METHYL-4-PENTENOICACID HPLC >97%
    • (S)-2-Amino-2-methylpent-4-enoicacid
    • CS-0089888
    • SCHEMBL503383
    • (S)-alpha-Allylalanine (98%, 98%ee)
    • 96886-55-4
    • (S)-2-amino-2-methyl-4-pentenoicacid
    • AKOS006342338
    • AB03939
    • A-Allylalanine
    • LT0125
    • DTXSID20369222
    • AS-47110
    • AC-1020
    • (S)-(?)-
    • ALPHA-ALLYL-L-ALA
    • (S)-(-)-alpha-Allylalanine, >=98.0% (HPLC)
    • A-ALLYL-D-ALA
    • MFCD00145248
    • A inverted exclamation mark-Allyl-L-Ala
    • (S)-(-)- alpha -Allylalanine
    • F12113
    • (s)-alpha-allylalanine
    • MDL: MFCD00145248
    • Inchi: 1S/C6H11NO2/c1-3-4-6(2,7)5(8)9/h3H,1,4,7H2,2H3,(H,8,9)/t6-/m0/s1
    • InChI-Schlüssel: QMBTZYHBJFPEJB-LURJTMIESA-N
    • Lächelt: [C@](N)(C)(C(=O)O)CC=C

Berechnete Eigenschaften

  • Genaue Masse: 129.07900
  • Monoisotopenmasse: 129.078978594g/mol
  • Isotopenatomanzahl: 0
  • Anzahl der Spender von Wasserstoffbindungen: 2
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 3
  • Schwere Atomanzahl: 9
  • Anzahl drehbarer Bindungen: 3
  • Komplexität: 133
  • Anzahl kovalent gebundener Einheiten: 1
  • Definierte Atom-Stereozentrenzahl: 1
  • Undefined Atom Stereocenter Count: 0
  • Definierter Bond-Stereozentrenzahl: 0
  • Undefined Bond Stereocenter Count: 0
  • Oberflächenladung: 0
  • Tautomerzahl: nichts
  • XLogP3: -2.1
  • Topologische Polaroberfläche: 63.3Ų

Experimentelle Eigenschaften

  • Farbe/Form: No data available
  • Dichte: 1.067
  • Schmelzpunkt: 285℃
  • Siedepunkt: 226.2±33.0 °C at 760 mmHg
  • Flammpunkt: 90.6±25.4 °C
  • Brechungsindex: 1.484
  • Wasserteilungskoeffizient: Very soluble in water.
  • PSA: 63.32000
  • LogP: 1.06480

(2S)-2-amino-2-methyl-pent-4-enoic acid Sicherheitsinformationen

  • Symbol: GHS07
  • Signalwort:Warning
  • Gefahrenhinweis: H315-H319-H335
  • Warnhinweis: P261-P305+P351+P338
  • Transportnummer gefährlicher Stoffe:NONH for all modes of transport
  • WGK Deutschland:3
  • Code der Gefahrenkategorie: 36/37/38
  • Sicherheitshinweise: 37/39-26
  • Identifizierung gefährlicher Stoffe: Xi
  • Risikophrasen:R36/37/38
  • Lagerzustand:2-8°C

(2S)-2-amino-2-methyl-pent-4-enoic acid Preismehr >>

Verwandte Kategorien No. Product Name Cas No. Reinheit Spezifikation Preis Aktualisierungszeit Untersuchung
TRC
A245160-25mg
a-Me-Gly(Allyl)-OH
96886-55-4
25mg
$ 250.00 2022-06-08
TRC
A245160-50mg
a-Me-Gly(Allyl)-OH
96886-55-4
50mg
$ 415.00 2022-06-08
TRC
A245160-100mg
a-Me-Gly(Allyl)-OH
96886-55-4
100mg
$ 660.00 2022-06-08
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
SA04210-100mg
(S)-2-Amino-2-methylpent-4-enoic acid
96886-55-4
100mg
¥1718.0 2021-09-03
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
SA04210-500mg
(S)-2-Amino-2-methylpent-4-enoic acid
96886-55-4 ≥98.0% (HPLC)
500mg
¥6758.0 2024-07-18
ChemScence
CS-0089888-1g
(S)-2-Amino-2-methylpent-4-enoic acid
96886-55-4
1g
$668.0 2022-04-26
ChemScence
CS-0089888-5g
(S)-2-Amino-2-methylpent-4-enoic acid
96886-55-4
5g
$2004.0 2022-04-26
abcr
AB352554-250 mg
(S)-(-)-2-Amino-2-methyl-4-pentenoic acid, 98%, ee 99% (H-aMeGly(Allyl)-OH); .
96886-55-4 98%
250mg
€242.00 2023-06-20
abcr
AB352554-1 g
(S)-(-)-2-Amino-2-methyl-4-pentenoic acid, 98%, ee 99% (H-aMeGly(Allyl)-OH); .
96886-55-4 98%
1g
€809.00 2023-06-20
ChemScence
CS-0089888-250mg
(S)-2-Amino-2-methylpent-4-enoic acid
96886-55-4
250mg
$268.0 2022-04-26

(2S)-2-amino-2-methyl-pent-4-enoic acid Herstellungsverfahren

Herstellungsverfahren 1

Reaktionsbedingungen
1.1 Reagents: Sodium hydroxide Solvents: Methanol ,  Acetone ;  2 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 3 - 4, rt → 0 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ;  3 h, 92 °C
1.4 Reagents: (±)-Propylene oxide Solvents: Ethanol ;  1 h, rt
Referenz
Asymmetric Synthesis of α,α-Disubstituted α-Amino Acids by Diastereoselective Alkylation of Camphor-Based Tricyclic Iminolactone
Xu, Peng-Fei; Li, Shuo; Lu, Ta-Jung; Wu, Chen-Chang; Fan, Botao; et al, Journal of Organic Chemistry, 2006, 71(12), 4364-4373

Herstellungsverfahren 2

Reaktionsbedingungen
1.1 Reagents: Hydrochloric acid Solvents: Methanol
1.2 -
Referenz
Asymmetric synthesis of bis(α-methylamino acid) via a BPB-Ni(II)-Ala complex
Ye, Lingya; Wu, Hongli; Zhang, Xiaolong; Zhou, Jiadong; Cao, Fei; et al, Youji Huaxue, 2009, 29(8), 1282-1286

Herstellungsverfahren 3

Reaktionsbedingungen
1.1 Reagents: Hydrochloric acid Solvents: Methanol
Referenz
Asymmetric synthesis of γ-unsaturated amino acids using chiral auxiliary
Ye, Ling-Ya; Wu, Hong-Li; Zhang, Xiao-Long; Zhou, Jia-Dong; Cao, Fei; et al, Yingyong Huaxue, 2009, 26(3), 346-348

Herstellungsverfahren 4

Reaktionsbedingungen
1.1 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran ,  Water
1.2 Reagents: Lithium hydroxide Solvents: Tetrahydrofuran ,  Water
Referenz
Asymmetric synthesis of α-methyl α-amino acids by diastereoselective alkylation of optically active 6-isopropyl-3-methyl-2,3-dihydro-6H-1,4-oxazin-2-ones
Chinchilla, Rafael; Falvello, Larry R.; Galindo, Nuria; Najera, Carmen, Angewandte Chemie, 1997, 36(9), 995-997

Herstellungsverfahren 5

Reaktionsbedingungen
1.1 Reagents: Sodium hydroxide Solvents: Water ;  rt; rt → 0 °C
1.2 Reagents: Bromine ;  0 °C; 0 °C; 0 °C → 75 °C; 4 h, 75 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ;  neutralized
Referenz
Microbial whole cell-catalyzed desymmetrization of prochiral malonamides: practical synthesis of enantioenriched functionalized carbamoylacetates and their application in the preparation of unusual α-amino acids
Zhang, Li-Bin; Wang, De-Xian; Wang, Mei-Xiang, Tetrahedron, 2011, 67(31), 5604-5609

Herstellungsverfahren 6

Reaktionsbedingungen
Referenz
Synthesis of Modified Partial Structures of the Bacterial Cell Wall. 2. Retarded Metabolism of Lipopeptides by Insertion of α-Substituted α-Amino Acids
Frauer, Alexandra; Mehlfuehrer, Michaela; Thirring, Klaus; Berner, Heinz, Journal of Organic Chemistry, 1994, 59(15), 4215-22

Herstellungsverfahren 7

Reaktionsbedingungen
Referenz
(S)-2-[N-(N'-benzylprolyl)amino]benzophenone (BPB) - a reagent for the synthesis of optically pure α-amino acids
Belokon, I., Janssen Chimica Acta, 1992, 10(2), 4-12

Herstellungsverfahren 8

Reaktionsbedingungen
1.1 Solvents: 1,4-Dioxane ,  Water ;  1 h, 100 °C
Referenz
Synthesis of quaternary α-methyl α-amino acids by asymmetric alkylation of pseudoephenamine alaninamide pivaldimine
Hugelshofer, Cedric L.; Mellem, Kevin T.; Myers, Andrew G., Organic Letters, 2013, 15(12), 3134-3137

Herstellungsverfahren 9

Reaktionsbedingungen
1.1 Reagents: Amberlyst 15 Solvents: Acetone ,  Water ;  16 h, pH 2 - 4, rt
1.2 Reagents: Ammonia Solvents: Water ;  rt
Referenz
Stereoselective functionalisation of cis- and trans-2-ferrocenyl-3-pivaloyl-4-alkyl-1,3-oxazolidin-5-ones: asymmetric synthesis of (R)- and (S)-2-alkyl-2-aminopent-4-enoic acids and (2R,3S)-2-amino-2-methyl-3-hydroxy-3-phenylpropanoic acid
Alonso, Francisco; Davies, Stephen G.; Elend, Almut S.; Leech, Michael A.; Roberts, Paul M.; et al, Organic & Biomolecular Chemistry, 2009, 7(3), 527-536

Herstellungsverfahren 10

Reaktionsbedingungen
1.1 Reagents: Hydrochloric acid Solvents: Ethanol ,  Water
Referenz
Asymmetric synthesis of α-methyl amino acids via alkylation of glycine, alanine and phenylalanine in chiral nickel(II) complexes
Belokon, Yu. N.; Chernoglazova, N. I.; Bakhmutov, V. I.; Garbalinskaya, N. S.; Belikov, V. M., Izvestiya Akademii Nauk SSSR, 1987, (12), 2798-804

Herstellungsverfahren 11

Reaktionsbedingungen
1.1 Reagents: Hydrochloric acid ,  Water Solvents: Water
Referenz
Preparation of optically pure α-methyl-α-amino acids via alkylation of the nickel(II) Schiff base of (R,S)-alanine with (S)-2-N-(N'-benzylprolyl)aminobenzaldehyde
Belokon, Y. N.; Chernoglazova, N. I.; Kochetkov, C. A.; Garbalinskaya, N. S.; Belikov, V. M., Journal of the Chemical Society, 1985, (1985), 171-2

Herstellungsverfahren 12

Reaktionsbedingungen
1.1 Reagents: Sodium hydroxide Catalysts: (S,S)-TADDOL Solvents: Toluene
1.2 -
Referenz
Asymmetric PTC C-alkylation catalyzed by chiral derivatives of tartaric acid and aminophenols. Synthesis of (R)- and (S)-α-methyl amino acids
Belokon, Yuri N.; Kochetkov, Konstantin A.; Churkina, Tatiana D.; Ikonnikov, Nikolai S.; Chesnokov, Alexey A.; et al, Journal of Organic Chemistry, 2000, 65(21), 7041-7048

Herstellungsverfahren 13

Reaktionsbedingungen
1.1 Solvents: Water
Referenz
A practical asymmetric synthesis of α-methyl α-amino acids using a chiral Cu-salen complex as a phase transfer catalyst
Belokon, Y. N.; Davies, R. G.; North, M., Tetrahedron Letters, 2000, 41(37), 7245-7248

Herstellungsverfahren 14

Reaktionsbedingungen
1.1 Reagents: Hydrochloric acid Solvents: Methanol ,  Water ;  > 1 min, 20 - 60 °C
Referenz
Rapid asymmetric synthesis of amino acids via NiII complexes based on new fluorine containing chiral auxiliaries
Saghyan, Ashot S.; Dadayan, Ani S.; Dadayan, Slavik A.; Mkrtchyan, Anna F.; Geolchanyan, Arpine V.; et al, Tetrahedron: Asymmetry, 2010, 21(24), 2956-2965

Herstellungsverfahren 15

Reaktionsbedingungen
1.1 Reagents: Sodium hydroxide Solvents: Dimethylformamide ;  60 min, 45 - 50 °C
1.2 Reagents: Acetic acid Solvents: Water ;  neutralized
1.3 Reagents: Hydrochloric acid Solvents: Methanol ,  Water ;  50 °C
Referenz
New chiral NiII complexes of Schiff's bases of glycine and alanine for efficient asymmetric synthesis of α-amino acids
Saghiyan, Ashot S.; Dadayan, Slavik A.; Petrosyan, Satenik G.; Manasyan, Luisa L.; Geolchanyan, Arpine V.; et al, Tetrahedron: Asymmetry, 2006, 17(3), 455-467

Herstellungsverfahren 16

Reaktionsbedingungen
1.1 Reagents: Hydrochloric acid Solvents: Acetic acid ,  Toluene
1.2 Solvents: Ethanol
1.3 Reagents: Ammonia Solvents: Water
Referenz
Asymmetric synthesis of α-methyl α-amino acids through diastereoselective alkylation under mild reaction conditions of an iminic alanine template with a 1,2,3,6-tetrahydro-2-pyrazinone structure
Najera, Carmen; Abellan, Tomas; Sansano, Jose M., European Journal of Organic Chemistry, 2000, (15), 2809-2820

Herstellungsverfahren 17

Reaktionsbedingungen
1.1 Reagents: Hydrochloric acid Solvents: Water ;  1 h, rt
1.2 Reagents: Lithium hydroxide Solvents: Tetrahydrofuran ,  Water ;  6 h, rt
Referenz
New oxazinone and pyrazinone derivatives as chiral reagents for the asymmetric synthesis of α-amino acids
Abellan, Tomas; Chinchilla, Rafael; Galindo, Nuria; Najera, Carmen; Sansano, Jose M., Journal of Heterocyclic Chemistry, 2000, 37(3), 467-479

Herstellungsverfahren 18

Reaktionsbedingungen
Referenz
Product subclass 7: 2-aminoalkanoic acids (α-amino acids)
Wolkenberg, S. E.; Garbaccio, R. M., Science of Synthesis, 2006, 20, 385-482

Herstellungsverfahren 19

Reaktionsbedingungen
1.1 Reagents: Hydrochloric acid Solvents: Water
Referenz
General method for the asymmetric synthesis of α-amino acids via alkylation of the chiral nickel(II) Schiff base complexes of glycine and alanine
Belokon, Yu. N.; Bakhmutov, V. I.; Chernoglazova, N. I.; Kochetkov, K. A.; Vitt, S. V.; et al, Journal of the Chemical Society, 1988, (2), 305-12

Herstellungsverfahren 20

Reaktionsbedingungen
Referenz
Synthesis of (optically active) sulfur-containing trifunctional amino acids by radical addition to (optically active) unsaturated amino acids
Broxterman, Quirinus B.; Kaptein, Bernard; Kamphuis, Johan; Schoemaker, Hans E., Journal of Organic Chemistry, 1992, 57(23), 6286-94

Herstellungsverfahren 21

Reaktionsbedingungen
1.1 Reagents: Cesium hydroxide Solvents: Water ;  2 h, 70 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  rt
Referenz
Asymmetric synthesis of α-methyl-α-amino acids via diastereoselective alkylation of (1S)-(+)-3-carene derived tricyclic iminolactone
Lu, Ta-Jung; Lin, Cheng-Kun, Journal of Organic Chemistry, 2011, 76(6), 1621-1633

Herstellungsverfahren 22

Reaktionsbedingungen
1.1 Catalysts: Aminopeptidase Solvents: Water
Referenz
Enzymic resolution of α,α-disubstituted α-amino acid esters and amides
Kaptein, Bernard; Boesten, Wilhelmus H. J.; Broxterman, Quirinus B.; Peters, Piet J. H.; Schoemaker, Hans E.; et al, Tetrahedron: Asymmetry, 1993, 4(6), 1113-16

(2S)-2-amino-2-methyl-pent-4-enoic acid Raw materials

(2S)-2-amino-2-methyl-pent-4-enoic acid Preparation Products

(2S)-2-amino-2-methyl-pent-4-enoic acid Lieferanten

Amadis Chemical Company Limited
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(CAS:96886-55-4)(2S)-2-amino-2-methyl-pent-4-enoic acid
Bestellnummer:A851584
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Menge:250mg/1g/5g
Reinheit:99%
Preisinformationen zuletzt aktualisiert:Friday, 30 August 2024 07:36
Preis ($):171.0/595.0/1786.0
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Amadis Chemical Company Limited
(CAS:96886-55-4)(2S)-2-amino-2-methyl-pent-4-enoic acid
A851584
Reinheit:99%/99%/99%
Menge:250mg/1g/5g
Preis ($):171.0/595.0/1786.0
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